
Fmoc-Met(CF3)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Met(CF3)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-methionine (trifluoromethyl), is a derivative of methionine. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group of amino acids. The trifluoromethyl group is a functional group that can enhance the compound’s stability and reactivity.
Mécanisme D'action
Target of Action
Fmoc-Met(CF3)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-trifluoromethyl-L-methionine, is a modified amino acid. The primary targets of this compound are proteins and peptides, where it serves as a building block in their synthesis .
Mode of Action
The compound interacts with its targets through the process of peptide synthesis. The Fmoc group in the compound provides protection for the amino acid during the synthesis process . This protection is crucial to ensure the correct sequence of amino acids in the peptide chain.
Biochemical Pathways
The compound plays a role in the biochemical pathway of protein synthesis. It is incorporated into peptides through the process of solid-phase peptide synthesis (SPPS). The Fmoc group is removed during the synthesis process, allowing the amino acid to be incorporated into the growing peptide chain .
Result of Action
The result of the action of this compound is the successful incorporation of the methionine amino acid into the peptide chain during synthesis. This allows for the creation of peptides with specific sequences, which can have various biological activities .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other chemicals can affect the efficiency of the synthesis process . Additionally, the compound’s interaction with a phospholipid surface has been analyzed, suggesting potential implications in cellular environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Met(CF3)-OH typically involves the protection of the amino group of methionine with the Fmoc group. This can be achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The trifluoromethyl group can be introduced through a variety of methods, including direct fluorination or the use of trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Met(CF3)-OH can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: The Fmoc group can be removed through reduction reactions, typically using piperidine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Piperidine is commonly used in the deprotection of the Fmoc group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Deprotected methionine.
Substitution: Various substituted methionine derivatives.
Applications De Recherche Scientifique
Fmoc-Met(CF3)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, allowing for the sequential addition of amino acids.
Biology: Used in the study of protein structure and function. The trifluoromethyl group can enhance the stability of peptides, making them useful in biological assays.
Medicine: Potential applications in drug development. The stability and reactivity of this compound make it a valuable building block in the synthesis of therapeutic peptides.
Industry: Used in the production of high-purity peptides for research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Met-OH: Similar to Fmoc-Met(CF3)-OH but lacks the trifluoromethyl group. It is less stable and less reactive.
Fmoc-Val-OH: Another Fmoc-protected amino acid. It has different reactivity and stability due to the presence of a valine residue instead of methionine.
Fmoc-Phe-OH: Fmoc-protected phenylalanine. It has different properties due to the aromatic side chain of phenylalanine.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity. This makes it a valuable compound in peptide synthesis and other applications where stability and reactivity are important.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethylsulfanyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4S/c21-20(22,23)29-10-9-17(18(25)26)24-19(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,27)(H,25,26)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAUMRLXZBQOAJ-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCSC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCSC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B3001253.png)

![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)
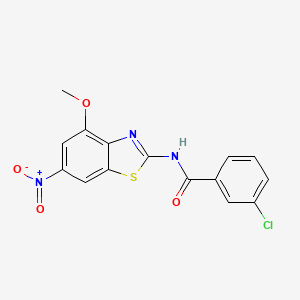
![3,4-dimethoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3001258.png)
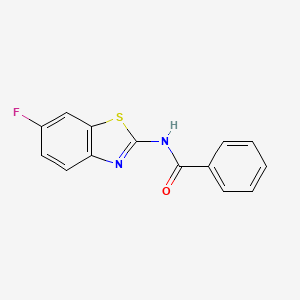
![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)


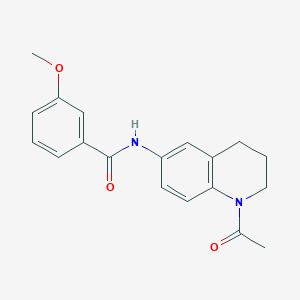
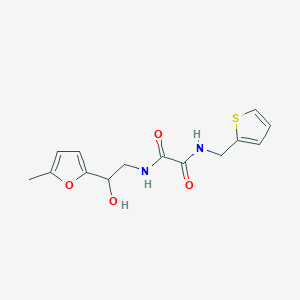
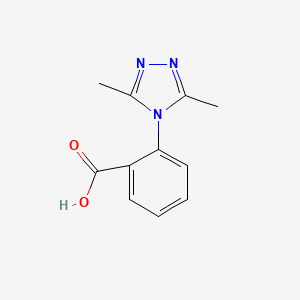
![2-((2,4-dichlorophenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B3001274.png)

